5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol
Description
Properties
IUPAC Name |
5-[[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-4-2-6-15(19-11)18-10-12-7-8-14(20)16-13(12)5-3-9-17-16/h2-9,20H,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJESPHSCSQTISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C3C=CC=NC3=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the reaction of 6-methyl-2-pyridylamine with formaldehyde and 8-hydroxyquinoline under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of 8-hydroxyquinoline, including 5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol, can inhibit matrix metalloproteinases, which are crucial in cancer metastasis and tissue remodeling. For instance, studies have demonstrated that certain analogs exhibit potent antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.84 |
| HT-29 | 5.66 |
| A2780 | 5.44 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has identified that quinoline derivatives can exhibit significant activity at dopamine receptors, which are implicated in neurodegenerative diseases such as Parkinson's disease. The introduction of the 8-hydroxyquinoline moiety has retained high affinity for D2 and D3 receptors, indicating potential therapeutic applications in treating neurodegenerative disorders .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, particularly against mycobacterial infections. A series of studies have evaluated its effectiveness against various pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | 106.4 |
| Staphylococcus aureus | 15.625 |
These results highlight the potential of this compound as a candidate for developing new antimycobacterial agents .
Metal Chelation Properties
This compound exhibits chelating properties that are beneficial in treating metal-related diseases. Compounds with the 8-hydroxyquinoline structure have been shown to effectively chelate metal ions, which can help restore metal balance in biological systems. This property is particularly relevant in conditions associated with metal toxicity and neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the quinoline core can significantly influence its pharmacological properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-{(4-Chlorophenyl)[(6-Methyl-2-pyridyl)amino]methyl}-8-hydroxyquinoline | Chlorophenyl substitution | Enhanced antibacterial activity |
| 7-{(4-Fluorophenyl)[(6-Methyl-2-pyridyl)amino]methyl}-8-hydroxyquinoline | Fluorophenyl substitution | Increased lipophilicity |
| 7-{(4-Bromophenyl)[(6-Methyl-2-pyridyl)amino]methyl}-8-hydroxyquinoline | Bromophenyl substitution | Distinct pharmacokinetic properties |
This table demonstrates how structural modifications can lead to variations in biological activity, guiding further research and development efforts .
Case Studies
Several case studies have documented the efficacy of this compound:
Antibacterial Efficacy Study
A recent investigation into derivatives of quinolone compounds revealed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, suggesting its potential as an alternative treatment for resistant bacterial infections.
Anticancer Research
In vitro studies on various cancer cell lines showed that the compound effectively inhibited cell growth, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The C5-substituted 8-hydroxyquinoline derivatives share a common core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons

Key Observations :
Antiviral Activity
- 5-((p-Tolylamino)methyl)quinolin-8-ol and 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol inhibit HIV-1 integrase-LEDGF/p75 interaction (IC₅₀ = 0.5–2 µM) and exhibit antiviral EC₅₀ values of 2–5 µM in MT-4 cells . Their low cytotoxicity (CC₅₀ > 50 µM) highlights the importance of C5 aromatic substitutions for selectivity.
- Target Compound: No direct antiviral data are reported, but its pyridyl group may mimic interactions of p-tolyl derivatives with hydrophobic pockets in viral targets.
Enzyme Inhibition
- 5M-8OH-Q inhibits UGGT (ER glycoprotein folding enzyme) with sub-millimolar potency. Its morpholine substituent facilitates binding to the enzyme’s active site, as shown in co-crystal structures .
Neuroprotective Activity
- M-30 and VK-28 (5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol) mitigate Alzheimer’s pathology by chelating Cu/Zn and disrupting Aβ aggregation . The propargyl group in M-30 enhances blood-brain barrier penetration compared to bulkier substituents.
Structure-Activity Relationship (SAR) Insights
- Substituent Bulk : Bulky groups (e.g., 3,4-dimethylphenyl) improve target affinity but may increase cytotoxicity. The target compound’s pyridyl group balances size and hydrophobicity .
- Metal Chelation: The 8-hydroxyquinoline core binds redox-active metals (Fe, Cu, Zn). Electron-donating substituents (e.g., morpholine) enhance chelation, while pyridyl groups may modulate selectivity .
- Synthetic Accessibility: Derivatives like 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol are synthesized via Mannich reactions, suggesting similar routes for the target compound .
Crystallographic and Computational Data
- 5-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol exhibits dihedral angles of 32.3°–37.3° between the quinoline and pyridine rings, stabilizing its conformation for fluorescence probe applications .
- Quantum mechanical calculations (DFT/HF) on related compounds validate experimental geometries and predict electronic properties relevant to binding .
Biological Activity
5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol is a complex organic compound belonging to the class of 8-hydroxyquinoline derivatives. Its unique structure features a quinoline core with an 8-hydroxyl group and a side chain consisting of a 6-methyl-2-pyridyl group linked via an amino methyl bridge. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
The molecular formula for this compound is C16H16N2O. The presence of both quinoline and pyridine functionalities enhances its chemical reactivity and biological activity, particularly as a chelating agent capable of forming complexes with various metal ions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have shown effectiveness against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Properties
Studies have highlighted the compound's ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. The inhibition of these enzymes may contribute to its anticancer potential by preventing tumor invasion and spread. Additionally, the compound has been tested for its effects on cell cycle phases and mitochondrial membrane integrity in cancer cell lines, indicating a potential for inducing apoptosis in malignant cells .
Enzyme Inhibition
This compound has been investigated for its ability to modulate enzyme activity. It interacts with specific molecular targets, potentially affecting signaling pathways crucial for cellular function and survival. This mechanism underpins its therapeutic applications in various diseases .
Case Studies
Recent studies have explored the biological effects of this compound in vitro:
- Cell Cycle Analysis : In A2780 ovarian cancer cells, treatment with the compound resulted in significant alterations in cell cycle progression, leading to increased apoptosis rates.
- Mitochondrial Membrane Depolarization : The compound was found to induce mitochondrial membrane depolarization, which is indicative of early apoptotic events within cells .
- Reactive Oxygen Species (ROS) Production : Increased ROS production was observed in treated cells, further supporting the compound's role in inducing oxidative stress as a mechanism for anticancer activity .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways that regulate growth and survival .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| Quinoline | Simple | Antimicrobial | Broad-spectrum activity against bacteria |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial & Anticancer | Inhibits MMPs; used in Alzheimer’s research |
| 6-Methyl-2-pyridylamine | Precursor | Varies | Important for synthesis; less bioactive |
The structural uniqueness of this compound enhances its biological activity compared to simpler analogs, allowing for more versatile interactions with biological targets.
Q & A
Basic: What are the optimal synthetic routes for 5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol, and how can purity be ensured?
Answer:
The synthesis typically involves a Mannich reaction between 8-hydroxyquinoline derivatives and 6-methyl-2-aminopyridine. Key steps include:
- Reagent selection : Use formaldehyde as the carbonyl source and triethylamine as a base to facilitate nucleophilic addition. Anhydrous ethanol or dichloromethane is preferred to minimize side reactions .
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) using silica plates and UV visualization. Adjust reaction time (12–24 hours) based on intermediate stability .
- Purification : Employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol-water mixtures to achieve >95% purity. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Answer:
- Spectroscopy :
- Crystallography : Grow single crystals via slow evaporation in ethanol. Use X-ray diffraction (Mo Kα radiation) to resolve bond lengths (e.g., C–N: ~1.35 Å) and confirm stereochemistry. Refinement with software like SHELXL ensures R1 values < 0.05 .
Advanced: How to design experiments evaluating metal ion chelation and its impact on biological activity?
Answer:
- Chelation assays :
- Biological correlation : Compare antimicrobial or anticancer activity of the free ligand vs. metal complexes. For example, test against E. coli (MIC assays) or HeLa cells (MTT assay). Include EDTA controls to confirm chelation-dependent effects .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from assay variability or environmental factors . Mitigate via:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified), culture media, and incubation times. For antimicrobial studies, follow CLSI guidelines .
- Control for metal ions : Pre-treat growth media with Chelex resin to remove trace metals that may alter chelation efficacy .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values across studies. Report confidence intervals (95%) .
Advanced: What methodological approaches are optimal for studying enzyme inhibition by this compound?
Answer:
- Target selection : Prioritize enzymes with quinoline-binding pockets (e.g., topoisomerases, kinases). Use molecular docking (AutoDock Vina) to predict binding affinity .
- Kinetic assays :
- Validation : Perform Western blotting to confirm downstream effects (e.g., reduced phosphorylated ERK in cancer cells) .
Advanced: What strategies improve pharmacological properties while retaining bioactivity?
Answer:
- Structural modifications :
- Lipophilicity : Introduce alkyl chains (e.g., hexyl groups) at the amino methyl position to enhance membrane permeability. Assess via logP calculations (CLOGP software) .
- Solubility : Add polar substituents (e.g., morpholine) to the pyridyl ring. Test solubility in PBS (pH 7.4) and use cyclodextrin complexes if needed .
- Prodrug design : Synthesize acetylated or phosphorylated derivatives for controlled release. Hydrolyze in vitro with esterases and validate via LC-MS .
Advanced: How to analyze the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC. Quinolin-8-ol derivatives typically degrade <10% at pH 7.4 but hydrolyze rapidly in acidic conditions (pH < 3) .
- Light sensitivity : Expose to UV light (365 nm) and track photodegradation products via ESI-MS. Use amber vials for storage .
- Metabolic stability : Perform microsomal assays (human liver microsomes) with NADPH cofactor. Identify metabolites using UPLC-QTOF .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular dynamics (MD) : Simulate binding to DNA gyrase (30 ns trajectories) using GROMACS. Analyze RMSD and hydrogen bond occupancy .
- QSAR modeling : Build models with descriptors like polar surface area and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .
- ADMET prediction : Use SwissADME to forecast bioavailability, BBB penetration, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

